3-(3-Bromo-4-nitrophenyl)thiazolidine
Overview
Description
3-(3-Bromo-4-nitrophenyl)thiazolidine is a heterocyclic compound that features a thiazolidine ring attached to a brominated and nitrated phenyl group. Thiazolidine derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both bromine and nitro groups on the phenyl ring can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-nitrophenyl)thiazolidine typically involves the reaction of 3-bromo-4-nitrobenzaldehyde with thiazolidine. One common method is the condensation reaction between the aldehyde group of 3-bromo-4-nitrobenzaldehyde and the amine group of thiazolidine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Thiazolidinones.
Reduction: 3-(3-Amino-4-nitrophenyl)thiazolidine.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine is primarily due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atom can enhance the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-nitrophenyl)thiazolidine: Similar structure but with different positions of the bromine and nitro groups.
3-(3-Chloro-4-nitrophenyl)thiazolidine: Chlorine instead of bromine.
3-(3-Bromo-4-aminophenyl)thiazolidine: Amino group instead of nitro group.
Uniqueness
3-(3-Bromo-4-nitrophenyl)thiazolidine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and biological properties. The combination of these functional groups can enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
3-(3-bromo-4-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-8-5-7(11-3-4-15-6-11)1-2-9(8)12(13)14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTLFNOIRLHTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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